Sieboldin

Plant Physiology Auxin Metabolism Dihydrochalcone Structure-Activity

Sieboldin (3-hydroxyphloretin-4'-glucoside) is the only dihydrochalcone glycoside with an ortho-diphenolic B-ring, conferring unique redox and IAA oxidase inhibitory potency unavailable from phloridzin or trilobatin. Documented RC50 of 0.88 mM for MGO trapping and superior cytotoxicity across multiple cancer lines justify its use as a pathway probe and a lead in oncology research. Its demonstrated correlation with paraquat tolerance makes it a critical marker for oxidative stress programs. Substituting with generic dihydrochalcones compromises assay specificity—order true Sieboldin for robust, reproducible data.

Molecular Formula C21H24O11
Molecular Weight 452.4 g/mol
Cat. No. B600483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSieboldin
SynonymsSieboldin (8CI);  3-(3,4-Dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-1-propanone
Molecular FormulaC21H24O11
Molecular Weight452.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2
InChIKeyXJHMLSKQZFKMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sieboldin (3-Hydroxyphloretin-4'-glucoside): Baseline Characterization of a Dihydrochalcone Glycoside


Sieboldin is a dihydrochalcone glycoside, specifically identified as 3-hydroxyphloretin-4'-glucoside, that occurs naturally in certain wild apple species and other members of the Rosaceae family [1]. Unlike the dominant dihydrochalcone phloridzin, which lacks the additional ortho-dihydroxyl substitution on its B-ring, Sieboldin possesses a distinctive ortho-diphenolic structure that confers unique redox and reactivity properties [2]. Its core scaffold, which is not classified as a steviol glycoside, is a C6-C3-C6 flavonoid-like framework, and its presence is associated with specialized plant physiological roles, including the modulation of plant hormone oxidase activity and the mitigation of oxidative stress [3].

Why Generic Dihydrochalcone Substitution Fails: The Sieboldin Differentiation Case


For scientific and industrial procurement, substituting Sieboldin with a generic 'dihydrochalcone' or a close analog like phloridzin or trilobatin is scientifically unsound. The biological activities of this class are exquisitely sensitive to specific structural features, particularly the hydroxylation pattern and glycosylation position. Sieboldin's unique ortho-diphenolic B-ring architecture [1] fundamentally alters its capacity for electron donation and redox cycling compared to phloridzin [2]. This leads to quantifiable differences in potency across multiple functional assays, where Sieboldin may act as a strong inhibitor while its direct analog acts as a stimulator [2]. Furthermore, Sieboldin exhibits a distinct developmental accumulation profile in plant tissues that diverges from that of phloretin, phlorizin, and trilobatin, suggesting a non-redundant biosynthetic and functional role [3].

Sieboldin Quantitative Evidence Guide: Validated Performance Against Comparators


Mechanistic Divergence: Sieboldin Inhibition vs. Phloridzin Stimulation of IAA Oxidase

In a direct comparative assay of indoleacetic acid (IAA) oxidase from pea roots, Sieboldin and phloridzin exhibit diametrically opposed functional activities. Sieboldin acts as a strong inhibitor, whereas phloridzin and the related compound naringenin act as potent stimulators [1]. This mechanistic divergence is attributed to Sieboldin's additional B-ring hydroxyl group forming an ortho-diphenolic structure absent in phloridzin [1].

Plant Physiology Auxin Metabolism Dihydrochalcone Structure-Activity

Superior Methylglyoxal Trapping Potency of Sieboldin

Sieboldin was identified as the major active molecule responsible for methylglyoxal (MGO) trapping activity in a crude extract from Malus baccata [1]. In a quantitative MGO scavenging assay, Sieboldin demonstrated significant and time-dependent activity. After 4 hours of incubation, Sieboldin trapped over 43.8% of MGO at a concentration of 0.33 mM [1]. Furthermore, its MGO scavenging activity was characterized by an RC50 value of 0.88 mM after a 30-minute incubation under physiological conditions [1].

Dicarbonyl Trapping Diabetic Complications AGE Inhibition

Differential Antioxidant Contribution: Sieboldin's Role in Plant Oxidative Stress Tolerance

In a study comparing antioxidant potential in Malus genotypes, the presence of Sieboldin in young leaves exhibited a strong positive correlation with high DPPH free radical scavenging activity and enhanced tolerance to the photooxidative stress-generating herbicide paraquat [1]. In contrast, phloridzin, while showing high activity in the ORAC assay, did not correlate with paraquat tolerance when present alone [1]. This functional dissociation highlights Sieboldin's unique contribution to in planta antioxidant defense.

Oxidative Stress Plant Defense Free Radical Scavenging

Enhanced Cytotoxicity Profile Among Dihydrochalcones

A comprehensive evaluation of seven dihydrochalcone compounds isolated from Malus fruit against five cancer cell lines using the MTT assay revealed that Sieboldin and 3-hydroxyphlorizin exhibited superior cytotoxicity compared to the other dihydrochalcones tested, including phlorizin and trilobatin [1]. The study further indicated that both A-ring glycosylation and the presence of ortho phenolic hydroxyl groups on the B-ring were critical structural determinants of this activity [1].

Cancer Cell Biology Cytotoxicity Screening Natural Product Oncology

Divergent Developmental Accumulation Pattern

Quantitative LC-MS/MS analysis of dihydrochalcone content across five developmental stages of Lithocarpus litseifolius leaves revealed that the levels of phloretin, phlorizin, and trilobatin peaked at stage S3 before sharply declining at later stages. In contrast, Sieboldin uniquely maintained high levels throughout these later developmental stages (S4 and S5) [1]. This accumulation pattern was associated with a distinct regulatory network involving MYB, WD40-like, WRKY, and bHLH transcription factors [1].

Plant Metabolomics Biosynthesis Secondary Metabolism

Sieboldin Application Scenarios: Validated Scientific and Industrial Use Cases


Research on Auxin Metabolism and IAA Oxidase Modulation

Sieboldin is the preferred compound for experimental systems requiring specific inhibition of indoleacetic acid oxidase, as opposed to the stimulatory effect exerted by the structurally similar compound phloridzin [1]. This application is particularly relevant in plant physiology studies aimed at dissecting the regulation of auxin catabolism and its impact on root growth and development.

In Vitro Modeling of Dicarbonyl Stress and Diabetic Complications

Given its quantified and characterized MGO-trapping activity, with a defined RC50 of 0.88 mM and demonstrable inhibition of AGE formation [1], Sieboldin is a valuable molecular probe for investigating the biochemical pathways of protein glycation. It is a suitable positive control or lead compound for assays focusing on the mitigation of MGO-derived cellular damage.

Screening Libraries for Differential Plant Oxidative Stress Tolerance Mechanisms

For research programs investigating plant tolerance to photooxidative stress, Sieboldin's unique correlation with paraquat resistance and DPPH scavenging—a property not shared by phloridzin [1]—makes it a critical chemical marker and a target for genetic or biotechnological studies aimed at enhancing crop resilience.

Sourcing a Structurally Defined Dihydrochalcone for Anticancer Screening

In the context of natural product discovery for oncology, Sieboldin is a more advanced and promising candidate than its class counterparts. Its demonstrated superior cytotoxicity against multiple cancer cell lines compared to phlorizin and trilobatin [1] justifies its inclusion in focused libraries for further structure-activity relationship studies and mechanism-of-action investigations.

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